- A Simple Method for the Preparation of Stainless and Highly Pure Trichloroacetimidates, Synlett, 2019, 30(11), 1308-1312
Cas no 89238-99-3 (4-Methoxybenzyl 2,2,2-Trichloroacetimidate)
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Chemical and Physical Properties
Names and Identifiers
-
- Ethanimidic acid,2,2,2-trichloro-, (4-methoxyphenyl)methyl ester
- 4-Methoxybenzyl 2,2,2-Trichloroacetimidate
- (4-methoxyphenyl)methyl 2,2,2-trichloroethanimidate
- 4-METHOXYBENZL TRICHLOROACETIMIDATE
- 4-Methoxybenzyl-2,2,2-trichloroacetimidate
- 2,2,2-Trichloroacetimidic Acid 4-Methoxybenzyl Ester
- 4-Methoxybenzyl trichloroacetimidate
- p-Methoxybenzyl trichloroacetimidate
- O-(4-methoxybenzyl)-trichloroacetimidate
- PMBOC(=NH)CCl3
- 4-METHOXYBENZYL-2,2,2-TRICHLOROACETIMID&
- TYHGKLBJBHACOI-UHFFFAOYSA-N
- Ethanimidic acid, 2,2,2-trichloro-, (4-methoxyphenyl)methyl ester
- 4-Methoxybenzyl2,2,2-Trichloroacetimidate
- AX
- 2,2,2-Trichloroethanimidic acid 4-Methoxybenzyl ester
- 4-Methoxybenzyl 2,2,2-trichloroethaneimidate
- 4-Methoxybenzyl trichloroacetamidate
- DTXSID40454780
- 2,2,2-Trichloro-acetimidic acid 4-methoxy-benzyl ester
- AKOS015848369
- AS-32999
- 2,2,2-trichloro-acetimidic acid 4-methoxybenzyl ester
- 89238-99-3
- M2016
- SCHEMBL329086
- o-(4-methoxybenzyl) 2,2,2-trichloroacetimidate
- DB-125810
- SY052949
- MFCD00134547
- (4-methoxyphenyl)methyl 2,2,2-trichloroethanecarboximidate
- 4-methoxybenzyl 2,2,2-trichloroethanimidoate
-
- MDL: MFCD00134547
- Inchi: 1S/C10H10Cl3NO2/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5,14H,6H2,1H3
- InChI Key: TYHGKLBJBHACOI-UHFFFAOYSA-N
- SMILES: ClC(C(OCC1C=CC(OC)=CC=1)=N)(Cl)Cl
Computed Properties
- Exact Mass: 280.977712g/mol
- Monoisotopic Mass: 280.977712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.3
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
Experimental Properties
- Color/Form: Colorless light yellow liquid
- Density: 1.361 g/mL at 25 °C
- Boiling Point: 137°C/0.7mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.5488
- Solubility: Very slightly soluble (0.26 g/l) (25 º C),
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 3082 9 / PGIII
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38-51/53
- Safety Instruction: 26-36/37-61
-
Hazardous Material Identification:
- Storage Condition:<0°C
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M157840-1g |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate |
89238-99-3 | >96.0%(GC) | 1g |
¥171.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M157840-5G |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate |
89238-99-3 | >96.0%(GC) | 5g |
¥571.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M157840-25g |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate |
89238-99-3 | >96.0%(GC) | 25g |
¥2175.90 | 2023-09-02 | |
| TRC | M331773-50mg |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate |
89238-99-3 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M331773-100mg |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate |
89238-99-3 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M331773-500mg |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate |
89238-99-3 | 500mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2016-5g |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate |
89238-99-3 | 96.0%(GC) | 5g |
¥805.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2016-25g |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate |
89238-99-3 | 96.0%(GC) | 25g |
¥3560.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M861987-1g |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate |
89238-99-3 | ≥96%(GC) | 1g |
¥177.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M861987-5g |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate |
89238-99-3 | ≥96%(GC) | 5g |
¥591.00 | 2022-09-01 |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Production Method
Production Method 1
Production Method 2
- Enantioselective Synthesis of Polyoxygenated Cembrenes, 2008, , ,
Production Method 3
1.2 4 h, 0 °C → rt
- First synthesis of 2'-oxabicyclo[3.1.0]hexyl nucleosides with a north conformation, Tetrahedron, 2010, 66(9), 1706-1715
Production Method 4
1.2 0 °C; 0 °C → rt; 4 h, rt
- Iterative Synthesis of Polydeoxypropionates Based on Iridium-Catalyzed Asymmetric Hydrogenation of α-Substituted Acrylic Acids, Organic Letters, 2018, 20(11), 3305-3309
Production Method 5
- Total Synthesis of Auripyrone A and Related Metabolites, 2006, , ,
Production Method 6
- Viridiofungins and xeniolide F: target oriented synthesis using different rearrangement reactions of a common substrate class, 2006, , ,
Production Method 7
- Use of a Catalytic Chiral Leaving Group for Asymmetric Substitutions at sp3-Hybridized Carbon Atoms: Kinetic Resolution of β-Amino Alcohols by p-Methoxybenzylation, Angewandte Chemie, 2016, 55(42), 13137-13141
Production Method 8
1.2 0 °C; 0 °C → rt; 20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
- Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell, Organic Letters, 2017, 19(8), 2050-2053
Production Method 9
- Biomimetic Approaches to the Synthesis of Polyketide Derived Marine Natural Products; (-)-Maurenone and the Spiculoic Acids, 2007, , ,
Production Method 10
- Approaches to the Total Synthesis of Dictyostatin and Synthesis of epi-Dictyostatins, 2010, , ,
Production Method 11
1.2 0 °C; 4 h, rt
- A [3,3]-sigmatropic process catalyzed by acetate. The decarboxylative Claisen rearrangement, Tetrahedron, 2006, 62(2-3), 483-495
Production Method 12
- Studies Towards the Total Synthesis of the Fumonisin B Natural Products, 2003, , ,
Production Method 13
1.2 0 °C; 3.5 h, 0 °C → rt
- Total Synthesis of Dictyodendrins A-E, Chemistry - An Asian Journal, 2011, 6(2), 560-572
Production Method 14
1.2 10 min, 0 °C; 1.5 h, 0 °C
- Total synthesis of discodermolide: optimization of the effective synthetic route, Chemistry - A European Journal, 2008, 14(35), 11092-11112
Production Method 15
- Total synthesis of the actinoallolides and a designed photoaffinity probe for target identification, Organic & Biomolecular Chemistry, 2020, 18(40), 8109-8118
Production Method 16
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
- Synthesis of antimalarial G-factors endoperoxides: relevant evidence of the formation of a biradical during the autoxidation step, Tetrahedron, 2008, 64(39), 9216-9224
Production Method 17
1.2 30 min, 0 °C; 1 h, 0 °C → rt; 30 min, rt
- Stereoselective total synthesis of parthenolides indicates target selectivity for tubulin carboxypeptidase activity, Chemical Science, 2019, 10(31), 7358-7364
Production Method 18
- 3-Functionalization of tetronic and tetramic acids: Contributions to the total synthesis of bakkenolide-A and macrocidine A, 2010, , ,
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Raw materials
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Preparation Products
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Suppliers
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 4-Methoxybenzyl 2,2,2-Trichloroacetimidate
4-Methoxybenzyl 2,2,2-Trichloroacetimidate (CAS No. 89238-99-3): A Comprehensive Overview
4-Methoxybenzyl 2,2,2-Trichloroacetimidate (CAS No. 89238-99-3) is a specialized organic compound widely recognized in synthetic chemistry for its role as a versatile protecting group reagent. This compound, often abbreviated as PMB-TCA, is particularly valued in peptide synthesis, carbohydrate chemistry, and pharmaceutical intermediates due to its unique reactivity and stability under various conditions.
The molecular structure of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate features a methoxybenzyl group linked to a trichloroacetimidate moiety, which enables selective protection of hydroxyl groups in complex molecular frameworks. Recent trends in green chemistry have sparked interest in optimizing its synthetic pathways to reduce environmental impact, aligning with the growing demand for sustainable chemical processes.
In pharmaceutical applications, researchers frequently search for "PMB protecting group alternatives" or "trichloroacetimidate derivatives in drug synthesis," reflecting the compound's importance in API development. The 4-methoxybenzyl (PMB) group offers excellent stability against acidic conditions while being selectively removable under oxidative conditions, making it indispensable for multi-step syntheses of complex molecules like antineoplastic agents and antiviral compounds.
Analytical chemists often inquire about "HPLC methods for 4-Methoxybenzyl 2,2,2-Trichloroacetimidate" or "stability studies of PMB-TCA," as proper characterization is crucial for quality control. The compound typically appears as a colorless to pale yellow liquid with characteristic NMR signals at δ 7.3-7.5 ppm (aromatic protons) and δ 5.2 ppm (methylene protons), while mass spectrometry usually shows a molecular ion peak at m/z 297.
Emerging applications in material science have expanded the utility of CAS 89238-99-3, particularly in the development of photoactive polymers and liquid crystal precursors. The electron-donating methoxy group contributes to interesting optoelectronic properties when incorporated into conjugated systems, answering frequent search queries about "PMB-TCA in advanced materials."
From a commercial perspective, global suppliers are addressing market demands for "high-purity 4-Methoxybenzyl 2,2,2-Trichloroacetimidate" with ≥98% HPLC purity, driven by increasing R&D investments in bioconjugation techniques and prodrug development. Proper storage recommendations (under inert atmosphere at -20°C) and handling precautions (moisture-sensitive) remain critical discussion points among procurement specialists.
The synthetic versatility of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate continues to inspire methodological innovations, particularly in click chemistry applications and metal-free coupling reactions. Recent publications highlight its utility in constructing glycosidic bonds and steroid derivatives, addressing persistent challenges in stereoselective synthesis that dominate academic search trends.
Environmental fate studies of PMB-TCA derivatives have gained attention following regulatory focus on persistent organic pollutants, with biodegradation pathways becoming a hot research topic. The compound's hydrolysis products and potential metabolic pathways are frequently searched in environmental chemistry databases, reflecting industry's commitment to benign by design principles.
In analytical method development, 89238-99-3 serves as an important reference standard for validating chromatographic separation techniques, particularly in HPLC-MS systems. Method optimization queries often center around "column selection for PMB-TCA analysis" and "mass spectrometry fragmentation patterns," underscoring its role in quality assurance protocols.
Future research directions for 4-Methoxybenzyl 2,2,2-Trichloroacetimidate include exploration in continuous flow chemistry setups and enzyme-mediated transformations, responding to the pharmaceutical industry's shift toward process intensification. These developments align perfectly with current search trends focusing on "scalable protecting group strategies" and "catalytic PMB deprotection methods."
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